

Spectroscopic Profile of Tris(2-benzimidazolymethyl)amine: A Technical Guide

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Compound of Interest

Compound Name: Tris(2-benzimidazolymethyl)amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **Tris(2-benzimidazolymethyl)amine** (TMB), a versatile tripodal ligand with significant applications in coordination chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols to ensure reproducibility and aid in further research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **Tris(2-benzimidazolymethyl)amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of Tris(2-benzimidazolymethyl)amine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
7.53	m	6H	C ₆ H ₄ (aromatic)	CD ₃ OD
7.21	m	6H	C ₆ H ₄ (aromatic)	CD ₃ OD
4.07	s	6H	-CH ₂ -	CD ₃ OD

Reference:[1]

Table 2: ^{13}C NMR Spectroscopic Data of **Tris(2-benzimidazolylmethyl)amine**

Chemical Shift (δ) ppm	Assignment	Solvent
152.88	C=N (imidazole)	DMSO- d_6
143.82	Aromatic C	DMSO- d_6
138.12	Aromatic C	DMSO- d_6
124.20	Aromatic CH	DMSO- d_6
116.00	Aromatic CH	DMSO- d_6
39.00	-CH ₂ -	DMSO- d_6

Note: Data is for a similar bifunctional molecule, bis(benzimidazol-2-yl)methane, and provides an estimation of expected shifts.[2]

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data of **Tris(2-benzimidazolylmethyl)amine**

Wavenumber (cm^{-1})	Assignment
3391	N-H stretch
3177	Aromatic C-H stretch
1624	C=N stretch (imidazole)
1535	Aromatic C=C stretch
1437	C-H bend
1273	C-N stretch
1119	C-H in-plane bend
737	C-H out-of-plane bend

Reference:[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectroscopic Data of **Tris(2-benzimidazolylmethyl)amine**

λ_{max} (nm)	Solvent
280	DMF

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Synthesis of Tris(2-benzimidazolylmethyl)amine

A common synthetic route involves the condensation reaction between nitrilotriacetic acid and o-phenylenediamine.

Procedure:

- Grind 5 g of nitrilotriacetic acid and 9 g of o-phenylenediamine in a mortar to create a homogeneous solid mixture.
- Transfer the mixture to a 250 mL single-neck round-bottom flask.
- Heat the flask in an oil bath at 190–200 °C for 1 hour.
- After cooling, crush the resulting solid and reflux it in methanol for 6 hours to extract the product.
- Filter the hot solution to remove unreacted nitrilotriacetic acid.
- Evaporate the methanol from the filtrate to obtain a white-pink powder.
- Wash the powder with hot water four times to remove any unreacted o-phenylenediamine and dry the final product.[1]

NMR Spectroscopy

^1H and ^{13}C NMR Analysis:

- Sample Preparation: Dissolve a small amount of **Tris(2-benzimidazolymethyl)amine** in a deuterated solvent such as methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 ($\text{DMSO-}d_6$).
- Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for analysis.
- ^1H NMR Acquisition:
 - Tune and shim the instrument to the sample.
 - Acquire a standard one-dimensional proton spectrum.
 - Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum to obtain singlets for each unique carbon.
 - A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio due to the low natural abundance of ^{13}C .
 - Reference the spectrum to the solvent peak.

FT-IR Spectroscopy

Potassium Bromide (KBr) Pellet Method:

- Thoroughly dry spectroscopic grade KBr to remove any moisture.
- Grind 1-2 mg of the **Tris(2-benzimidazolymethyl)amine** sample with approximately 100-200 mg of the dried KBr in an agate mortar until a fine, homogeneous powder is obtained.
- Place the powder into a pellet-forming die.

- Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .

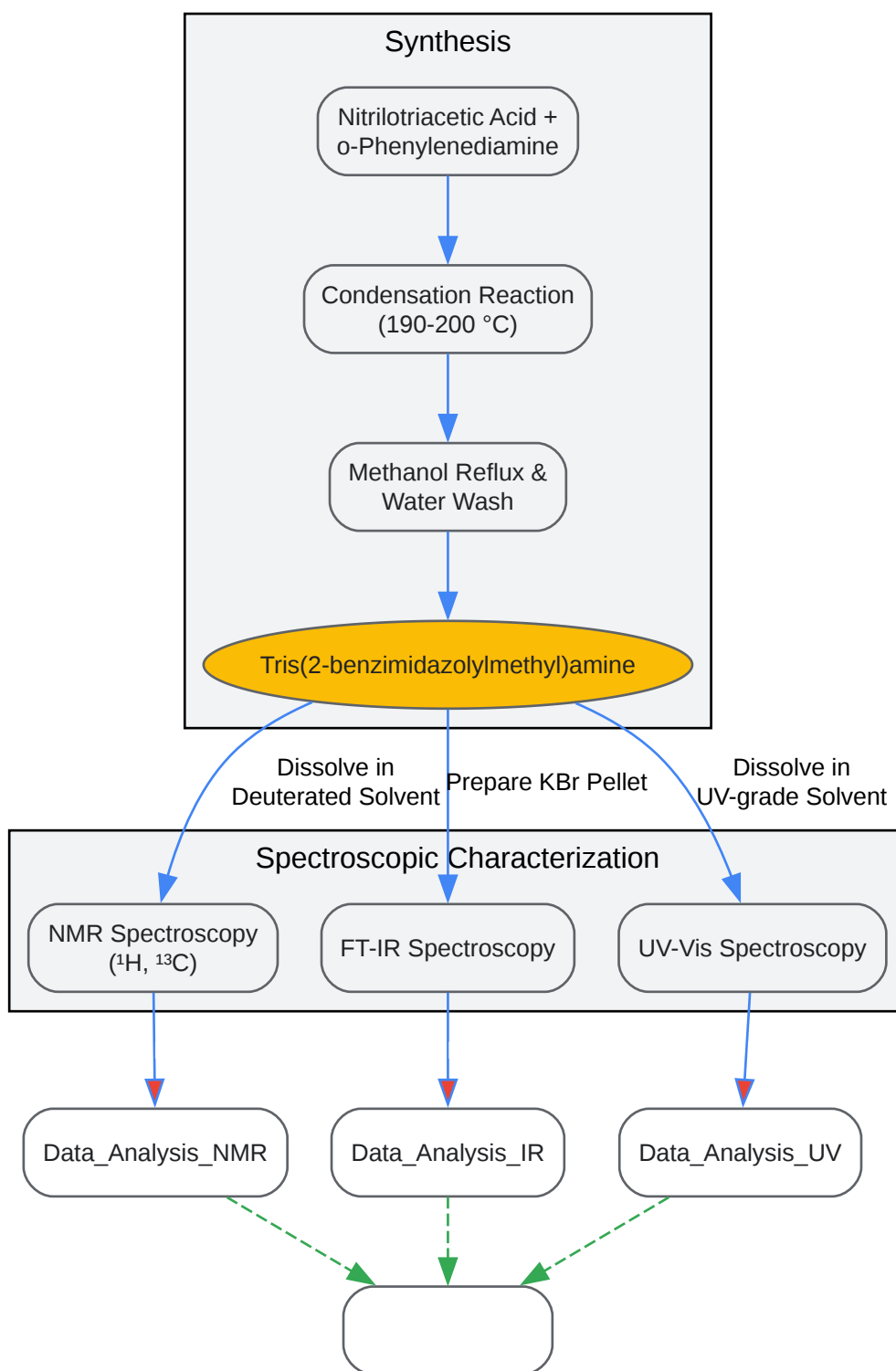
UV-Vis Spectroscopy

Solution-Phase Analysis:

- Prepare a stock solution of **Tris(2-benzimidazolylmethyl)amine** of a known concentration in a UV-transparent solvent, such as dimethylformamide (DMF).
- Use a UV-Vis spectrophotometer and a quartz cuvette.
- Record a baseline spectrum with the pure solvent.
- Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).
- Identify the wavelength of maximum absorbance (λ_{max}).

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of **Tris(2-benzimidazolylmethyl)amine**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
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